3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS No.: 866137-79-3
Cat. No.: VC5490274
Molecular Formula: C14H6Br2ClF3N2
Molecular Weight: 454.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866137-79-3 |
|---|---|
| Molecular Formula | C14H6Br2ClF3N2 |
| Molecular Weight | 454.47 |
| IUPAC Name | 3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H |
| Standard InChI Key | GOKINGJONGAMJW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, reflects its substitution pattern on the fused bicyclic core. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₆Br₂ClF₃N₂ |
| Molecular Weight | 454.46 g/mol |
| CAS Number | 866137-79-3 |
| SMILES Notation | C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br |
The imidazo[1,2-a]pyridine core features a five-membered imidazole ring fused to a six-membered pyridine ring. Bromine atoms occupy the 3-position of the imidazole and the para-position of the phenyl group, while chlorine and trifluoromethyl groups are located at the 8- and 6-positions, respectively .
Electronic and Steric Effects
The electron-withdrawing trifluoromethyl group enhances the compound’s electrophilic character, facilitating nucleophilic substitutions at adjacent positions. Bromine and chlorine atoms contribute to steric hindrance, influencing regioselectivity in cross-coupling reactions .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (logP ≈ 4.2, estimated) renders it poorly soluble in aqueous media but highly soluble in organic solvents like dichloromethane and dimethylformamide. Stability studies indicate decomposition above 160°C, consistent with thermal behavior observed in related imidazo[1,2-a]pyridines .
Spectroscopic Data
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with splitting patterns reflecting substitution effects.
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¹³C NMR: The trifluoromethyl carbon appears as a quartet near δ 120 ppm (J = 320 Hz) .
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s halogen substituents serve as handles for further functionalization. For instance:
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Bromine at C3 undergoes Suzuki coupling to introduce aryl groups.
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Chlorine at C8 can be displaced via nucleophilic aromatic substitution.
A comparative analysis of similar compounds reveals that replacing the 4-bromophenyl group with a 4-fluorophenyl moiety (as in 3-bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine) reduces molecular weight by 61.9 g/mol but maintains comparable reactivity .
Catalysis and Material Science
Imidazo[1,2-a]pyridines are explored as ligands in catalytic systems. The trifluoromethyl group’s electron-withdrawing nature could stabilize metal centers in cross-coupling reactions .
Comparative Analysis with Analogues
| Compound | Substituents | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Target Compound | 3-Br, 2-(4-BrPh), 8-Cl, 6-CF₃ | 454.46 | Multifunctional scaffold |
| 3-Bromo-8-chloro-2-(4-FPh)-6-CF₃ | 3-Br, 2-(4-FPh), 8-Cl, 6-CF₃ | 393.56 | Intermediate synthesis |
| 2-(4-BrPh)imidazo[1,2-a]pyridine | 2-(4-BrPh) | 289.11 | Antimicrobial agents |
The target compound’s additional bromine and chlorine atoms increase steric bulk, potentially improving target binding specificity compared to simpler analogues .
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